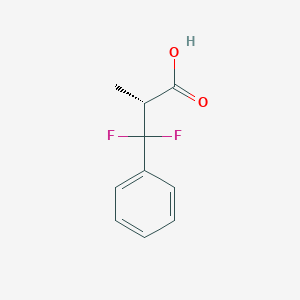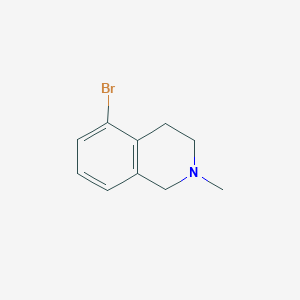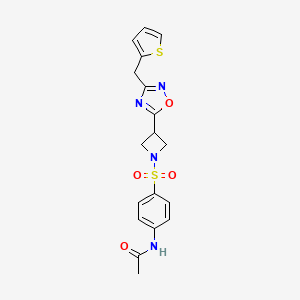![molecular formula C22H22N2O B2715646 (E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one CAS No. 865658-20-4](/img/structure/B2715646.png)
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one is an organic compound with a molecular formula of C18H21NO2. This compound is a member of the class of compounds known as propenones, and it is also a member of the class of compounds known as pyrroles. It is a colorless, volatile solid with a melting point of 134-135 °C. It is soluble in ethanol, methanol, and other organic solvents. It has a characteristic odor and is used as a flavoring agent and as a fragrance in perfumes and cosmetics.
科学的研究の応用
Antimicrobial Agents
One study focused on the synthesis of novel pyrrole derivatives with potential antimicrobial properties. A series of compounds, including variants of the chemical structure , were synthesized and evaluated for their in vitro antimicrobial activities. The results indicated that these compounds possess significant antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of methoxy groups in the structure further increased the antimicrobial activity, presenting an interesting template for the synthesis of new antimicrobial agents (Hublikar et al., 2019).
Corrosion Inhibition
Another application involves the use of methyl-substituted phenyl-containing compounds as corrosion inhibitors. A study investigated the effectiveness of a similar compound as a corrosion inhibitor against steel corrosion in acidic solutions. It was found that the compound offers extra stability and higher inhibition efficiency, attributed to its ability to adsorb on the steel surface by both physical and chemical means, providing hydrophobicity against the corrosive environment (Kıcır et al., 2016).
Enantioselective Synthesis
Research into enantioselective synthesis is another area where related compounds are utilized. For instance, compounds with similar structural features have been used as substrates in the kinetic resolution of diesters, where certain modifications in the acyl chain length and branching have shown to significantly affect the enantioselectivity of the process, leading to the development of methodologies for producing chiral compounds (Sobolev et al., 2002).
Material Science
In material science, related compounds have been explored for their electropolymerization properties. Self-assembled monolayers of aromatic pyrrole derivatives, including structures similar to the one , have been investigated for improving the properties of copolymerized poly(pyrrole) layers. These studies have implications for the development of materials with enhanced electrical and surface characteristics (Schneider et al., 2017).
Photophysical Studies
The compound and its derivatives are also subjects of photophysical studies. For example, research into the fluorescence enhancement of related compounds has shed light on the "amino conjugation effect," where the introduction of N-phenyl substituents leads to more planar geometries, red shifts in absorption and fluorescence spectra, and higher fluorescence quantum yields. These findings are valuable for the design of new fluorescent materials (Yang et al., 2002).
特性
IUPAC Name |
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-4-10-20(11-5-16)23-15-14-22(25)19-8-12-21(13-9-19)24-17(2)6-7-18(24)3/h4-15,23H,1-3H3/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGCCNRYPMGGSX-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C(=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2715563.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)


![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2715572.png)

![7-[(4-Methylpiperazinyl)-2-thienylmethyl]quinolin-8-ol](/img/structure/B2715574.png)
![2-(4-ethylphenoxy)-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]acetamide](/img/structure/B2715575.png)


![1-(4-chlorophenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2715581.png)
![2-methyl-N-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazole-5-carboxamide](/img/structure/B2715583.png)
